3-[(6-Aminopyridin-3-yl)oxy]benzamide
Overview
Description
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-[(6-Aminopyridin-3-yl)oxy]benzamide is 1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a powder . Its density is predicted to be 1.315±0.06 g/cm3 , and its boiling point is predicted to be 452.9±40.0 °C .Scientific Research Applications
- Summary of the Application : “3-[(6-Aminopyridin-3-yl)oxy]benzamide” and its derivatives have been studied for their potential use as anti-tubercular agents . These compounds were designed and synthesized as part of a search for potent drugs to combat tuberculosis.
- Methods of Application/Experimental Procedures : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results/Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM . The compounds were also found to be non-toxic to human cells .
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)oxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBNIICOYGOKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Aminopyridin-3-yl)oxy]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.